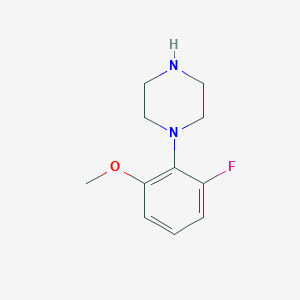

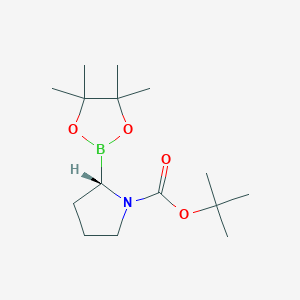

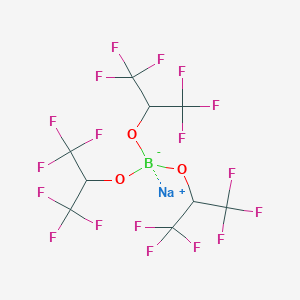

(S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of this compound has been mentioned in the context of radiofluorination . The boronic ester t-butyl 4-[3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxo-pyrrolidine-1-carboxylate was used in the copper-mediated 18 F-labeling conditions .

Applications De Recherche Scientifique

Use in Medical Research

- Specific Scientific Field: Medical Research

- Summary of the Application: This compound has been used in the synthesis of 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides, which are known as Btk inhibitors . These inhibitors are used in the treatment of various diseases.

- Methods of Application: The exact methods of application or experimental procedures are not specified in the source. However, it involves the synthesis of 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides using this compound .

- Results or Outcomes: The results of this application are not specified in the source. However, the synthesized Btk inhibitors are used in the treatment of various diseases .

Use in Neurology

- Specific Scientific Field: Neurology

- Summary of the Application: This compound has been used in the synthesis of [18F]UCB-J, a PET radiotracer with high affinity and selectivity toward SV2A . SV2A is a synaptic vesicle protein, and its imaging can be a valuable in vivo biomarker for neurologic and psychiatric diseases .

- Methods of Application: The compound is used in the synthesis of the longer-lived 18F-labeled counterpart (half-life: 110 min), [18F]UCB-J . The exact methods of application or experimental procedures are not specified in the source.

- Results or Outcomes: [18F]UCB-J displayed pharmacokinetic and imaging characteristics similar to those of [11C]UCB-J, with moderate metabolism rate, high brain uptake, fast and reversible binding kinetics, and high specific binding signals .

Use in Synthesis of Btk Inhibitors

- Specific Scientific Field: Pharmaceutical Chemistry

- Summary of the Application: This compound is used in the synthesis of 6-5 membered fused pyridine ring compounds, which are known as Btk inhibitors . These inhibitors are used in the treatment of Bruton’s tyrosine kinase (Btk) related diseases .

- Methods of Application: The compound is used in the synthesis of 6-5 membered fused pyridine ring compounds . The exact methods of application or experimental procedures are not specified in the source .

- Results or Outcomes: The synthesized Btk inhibitors are used in the treatment of various diseases .

Use in Synthesis of PET Radiotracer

- Specific Scientific Field: Nuclear Medicine

- Summary of the Application: This compound has been used in the synthesis of [18F]UCB-J, a PET radiotracer with high affinity and selectivity toward SV2A . SV2A is a synaptic vesicle protein, and its imaging can be a valuable in vivo biomarker for neurologic and psychiatric diseases .

- Methods of Application: The compound is used in the synthesis of the longer-lived 18F-labeled counterpart (half-life: 110 min), [18F]UCB-J . The exact methods of application or experimental procedures are not specified in the source .

- Results or Outcomes: [18F]UCB-J displayed pharmacokinetic and imaging characteristics similar to those of [11C]UCB-J, with moderate metabolism rate, high brain uptake, fast and reversible binding kinetics, and high specific binding signals .

Use in Synthesis of Btk Inhibitors

- Specific Scientific Field: Pharmaceutical Chemistry

- Summary of the Application: This compound is used in the synthesis of 6-5 membered fused pyridine ring compounds, which are known as Btk inhibitors . These inhibitors are used in the treatment of Bruton’s tyrosine kinase (Btk) related diseases .

- Methods of Application: The compound is used in the synthesis of 6-5 membered fused pyridine ring compounds . The exact methods of application or experimental procedures are not specified in the source .

- Results or Outcomes: The synthesized Btk inhibitors are used in the treatment of various diseases .

Use in Synthesis of PET Radiotracer

- Specific Scientific Field: Nuclear Medicine

- Summary of the Application: This compound has been used in the synthesis of [18F]UCB-J, a PET radiotracer with high affinity and selectivity toward SV2A . SV2A is a synaptic vesicle protein, and its imaging can be a valuable in vivo biomarker for neurologic and psychiatric diseases .

- Methods of Application: The compound is used in the synthesis of the longer-lived 18F-labeled counterpart (half-life: 110 min), [18F]UCB-J . The exact methods of application or experimental procedures are not specified in the source .

- Results or Outcomes: [18F]UCB-J displayed pharmacokinetic and imaging characteristics similar to those of [11C]UCB-J, with moderate metabolism rate, high brain uptake, fast and reversible binding kinetics, and high specific binding signals .

Propriétés

IUPAC Name |

tert-butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BNO4/c1-13(2,3)19-12(18)17-10-8-9-11(17)16-20-14(4,5)15(6,7)21-16/h11H,8-10H2,1-7H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGNZLKFNXJLGC-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCN2C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@H]2CCCN2C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587847 |

Source

|

| Record name | tert-Butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |

CAS RN |

149682-82-6 |

Source

|

| Record name | tert-Butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)

![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)

![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)